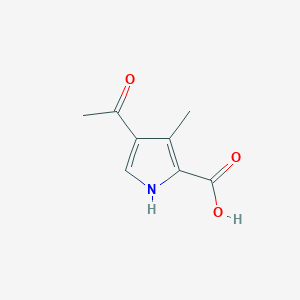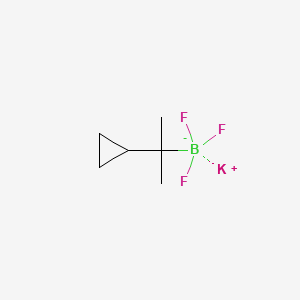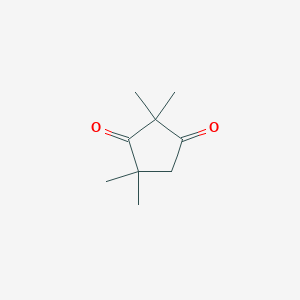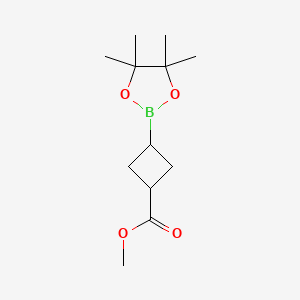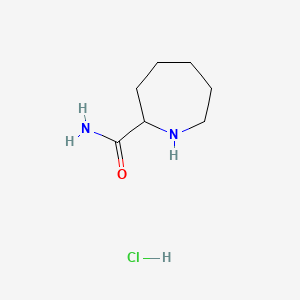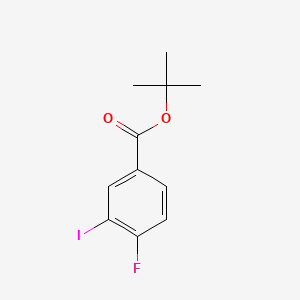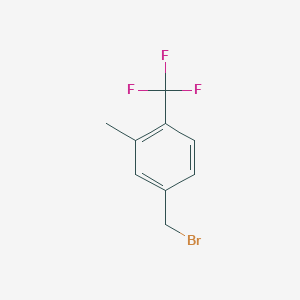
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a methyl group, and a trifluoromethyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene typically involves the bromination of 2-methyl-1-(trifluoromethyl)benzene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of bromine and other reagents. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 4-(carboxymethyl)-2-methyl-1-(trifluoromethyl)benzene.
Reduction: Formation of 2-methyl-1-(trifluoromethyl)benzene.
Scientific Research Applications
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzyl bromide: Similar structure but lacks the methyl group.
4-Bromobenzotrifluoride: Similar structure but lacks the bromomethyl group.
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group.
Uniqueness
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both a bromomethyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and electronic properties, making it a valuable compound in various chemical syntheses and industrial applications.
Properties
Molecular Formula |
C9H8BrF3 |
|---|---|
Molecular Weight |
253.06 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3/c1-6-4-7(5-10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
AIGKEFBLTCMRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


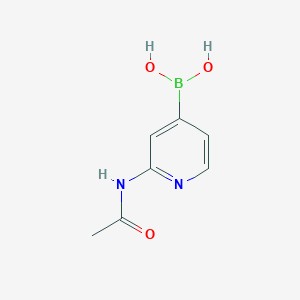
![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)

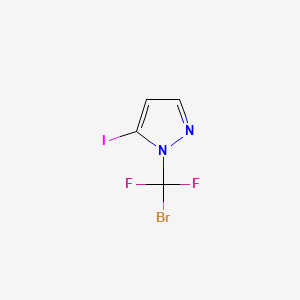
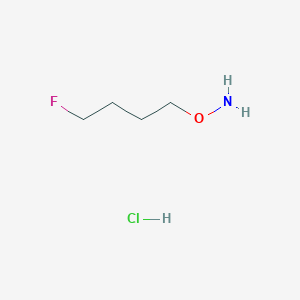

![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
